3-Methyl-5-(2,4,4-trimethyl-4,5-dihydro-1,3-oxazol-5-yl)pent-2-enal
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Overview
Description
3-Methyl-5-(2,4,4-trimethyl-4,5-dihydro-1,3-oxazol-5-yl)pent-2-enal is a complex organic compound characterized by its unique structure, which includes an oxazole ring and a pentenal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2,4,4-trimethyl-4,5-dihydro-1,3-oxazol-5-yl)pent-2-enal typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the oxazole ring, followed by the introduction of the pentenal chain through a series of reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(2,4,4-trimethyl-4,5-dihydro-1,3-oxazol-5-yl)pent-2-enal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-Methyl-5-(2,4,4-trimethyl-4,5-dihydro-1,3-oxazol-5-yl)pent-2-enal has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Methyl-5-(2,4,4-trimethyl-4,5-dihydro-1,3-oxazol-5-yl)pent-2-enal exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired outcomes such as inhibition or activation of enzymes, receptors, or other proteins.
Comparison with Similar Compounds
Similar Compounds
2,4,4-Trimethyl-1,3-oxazoline: Shares the oxazole ring but differs in the side chain structure.
3,4-Dihydro-2H-pyran: Similar in having a heterocyclic ring but with different atoms and substituents.
Indole Derivatives: While structurally different, they share the characteristic of being heterocyclic compounds with significant biological activity.
Uniqueness
3-Methyl-5-(2,4,4-trimethyl-4,5-dihydro-1,3-oxazol-5-yl)pent-2-enal is unique due to its specific combination of an oxazole ring and a pentenal chain, which imparts distinct chemical and biological properties not found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
565228-05-9 |
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Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
3-methyl-5-(2,4,4-trimethyl-5H-1,3-oxazol-5-yl)pent-2-enal |
InChI |
InChI=1S/C12H19NO2/c1-9(7-8-14)5-6-11-12(3,4)13-10(2)15-11/h7-8,11H,5-6H2,1-4H3 |
InChI Key |
WSDQFQGCWLYVNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(C(O1)CCC(=CC=O)C)(C)C |
Origin of Product |
United States |
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